N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzenesulfonamide
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Overview
Description
N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a fluorobenzene ring, with a dimethylamino group on the phenylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzenesulfonamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 3-(4-(dimethylamino)phenyl)propylamine. This can be achieved by the reaction of 4-(dimethylamino)benzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene.
Sulfonamide Formation: The intermediate amine is then reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the desired sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale synthesis of intermediates: Using continuous flow reactors to ensure consistent quality and yield.
Optimization of reaction conditions: Employing automated systems to control temperature, pressure, and reagent addition rates.
Purification: Utilizing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2S/c1-20(2)15-11-9-14(10-12-15)6-5-13-19-23(21,22)17-8-4-3-7-16(17)18/h3-4,7-12,19H,5-6,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEZCFWSUFFVJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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